3BP-3940

Receptor Binding Assay Somatostatin Receptor Neuroendocrine Tumors

Most FAP-targeting compounds in clinical use suffer from short tumor retention, limiting them to diagnostic imaging only. 3BP-3940 is specifically engineered to overcome this limitation with prolonged tumor retention and remarkably low uptake in healthy tissues, enabling true theranostic pairing-Ga-68 for PET imaging and Lu-177 for targeted radiotherapy. • Prolonged tumor retention vs. conventional FAP inhibitors • Low healthy-tissue background enhances imaging contrast & therapeutic index • Validated in first-in-human studies (Greifenstein et al., iScience, 2023) • Custom synthesis available with ≥98% HPLC purity

Molecular Formula C66H98N14O18S3
Molecular Weight 1471.8 g/mol
Cat. No. B12381526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3BP-3940
Molecular FormulaC66H98N14O18S3
Molecular Weight1471.8 g/mol
Structural Identifiers
SMILESCCCCNC(=O)NC1CSCC2=CC(=CC(=C2)CSCCNC(=O)CN3CCN(CCN(CCN(CC3)CC(=O)O)CC(=O)O)CC(=O)O)CSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C4CCCN4C(=O)C5CCCN5C1=O)C(C)O)CCC(=O)N)CC6=CC=CC=C6)C(=O)O
InChIInChI=1S/C66H98N14O18S3/c1-3-4-16-69-66(98)73-49-40-100-38-45-29-44(37-99-28-17-68-54(83)33-75-20-22-76(34-55(84)85)24-26-78(36-57(88)89)27-25-77(23-21-75)35-56(86)87)30-46(31-45)39-101-41-50(65(96)97)72-60(91)48(32-43-10-6-5-7-11-43)71-59(90)47(14-15-53(67)82)70-62(93)58(42(2)81)74-61(92)51-12-8-18-79(51)64(95)52-13-9-19-80(52)63(49)94/h5-7,10-11,29-31,42,47-52,58,81H,3-4,8-9,12-28,32-41H2,1-2H3,(H2,67,82)(H,68,83)(H,70,93)(H,71,90)(H,72,91)(H,74,92)(H,84,85)(H,86,87)(H,88,89)(H,96,97)(H2,69,73,98)/t42-,47+,48+,49+,50+,51+,52+,58+/m1/s1
InChIKeyYIDMKSPNGLLPRM-YRXFYUGDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DOTA-TATE Overview for NET Theranostics


DOTA-TATE (Oxodotreotide) is a somatostatin analogue consisting of the eight-amino-acid peptide Tyr3-octreotate covalently linked to the macrocyclic chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) [1]. This bifunctional construct enables stable complexation with various radiometals, making it a cornerstone agent for theranostic (diagnostic and therapeutic) applications in oncology, particularly for somatostatin receptor subtype 2 (SSTR2)-positive neuroendocrine tumors (NETs) [1]. It is used clinically as a PET imaging agent when labeled with Gallium-68 ([68Ga]Ga-DOTA-TATE) and as a targeted radiotherapeutic agent when labeled with Lutetium-177 ([177Lu]Lu-DOTA-TATE) [1].

Bifunctional chelator for stable radiometal complexation
Enables SSTR2-targeted PET imaging probe preparation
Supports targeted radionuclide therapy research in NET models

Why DOTA-TATE Is Not Interchangeable


While several DOTA-conjugated somatostatin analogues (e.g., DOTA-TOC, DOTA-NOC, DOTA-JR11) are available for SSTR-targeted imaging and therapy, they are not functionally interchangeable. Significant, quantifiable differences exist in their receptor binding affinity profiles, internalization kinetics, and resulting in vivo biodistribution and tumor uptake [1][2][3]. For example, DOTA-TATE exhibits a ~10-fold higher affinity for the primary target, SSTR2, compared to DOTA-TOC, which directly impacts the radiation dose delivered to the tumor [2][4]. Conversely, antagonist-based analogs like DOTA-JR11, despite binding to more receptor sites, show markedly lower cellular internalization and tumor uptake in preclinical models [3][5]. These pharmacological differences translate into variable clinical performance, making specific, evidence-based selection critical for both diagnostic accuracy and therapeutic efficacy.

DOTA-TATE (Target)
Alternate Analog
Interchangeability Risk
High SSTR2 affinity agonist
DOTA-TOC (lower SSTR2 affinity)
SSTR2 binding profile may shift, potentially altering tumor-targeting specificity in comparative studies
Agonist-driven cellular internalization
DOTA-JR11 (antagonist; limited internalization)
Internalization mechanism may not transfer; intracellular radionuclide retention may be reduced
High tumor uptake in SSTR2+ models
DOTA-JR11 (lower tumor uptake)
In vivo tumor accumulation may differ substantially, affecting image contrast and dose-delivery endpoint assessments

DOTA-TATE Comparative Evidence


SSTR2 Affinity vs. DOTA-TOC

DOTA-TATE exhibits significantly higher affinity for the somatostatin receptor subtype 2 (SSTR2) compared to DOTA-TOC. This difference was quantified in transfected cells and confirmed by competitive binding assays [1][2]. While the difference is pronounced in vitro, its translation to a statistically significant in vivo difference in SSTR2-positive organs was not observed in rat biodistribution studies, indicating the complexity of the in vivo environment [1].

SSTR2 Affinity vs. DOTA-TOC
Head-to-head
DOTA-TATE IC50 0.2 nM vs. DOTA-TOC 2.5 nM (12.5-fold)
Supports higher SSTR2 targeting potential in assay context
In vivo translation may be complex; rat biodistribution did not show significant organ uptake difference
Receptor Binding Assay Somatostatin Receptor Neuroendocrine Tumors

SSTR2 Affinity vs. DOTA-NOC

Compared to DOTA-NOC, another clinically used analog, DOTA-TATE also demonstrates superior binding affinity for the SSTR2 receptor, which is the key target for NET imaging and therapy [1].

SSTR2 Affinity vs. DOTA-NOC
Cross-study
DOTA-TATE IC50 0.2 nM vs. DOTA-NOC 1.9 nM (9.5-fold)
Reported higher affinity may improve lesion targeting selectivity
Cross-study comparison; direct head-to-head data limited
Receptor Binding Assay Somatostatin Receptor Neuroendocrine Tumors

Cellular Internalization vs. DOTA-JR11

As an agonist, DOTA-TATE induces rapid and substantial receptor-mediated internalization into tumor cells, a key mechanism for trapping therapeutic radionuclides. In contrast, the antagonist DOTA-JR11 exhibits limited internalization despite binding to more receptor sites [1][2]. This fundamental pharmacological difference results in a much higher proportion of cell-associated radioactivity being internalized for DOTA-TATE [1].

Cellular Internalization vs. DOTA-JR11
Head-to-head
[52Mn]Mn-DOTATATE: 53.13% internalized vs. DOTA-JR11: 20.85%
Agonist-driven internalization may support intracellular radionuclide retention
AR42J cells, 4 h incubation; antagonist shows markedly lower internalization
Receptor Pharmacology Agonist vs. Antagonist Cellular Internalization

Tumor Uptake vs. DOTA-JR11

The functional consequence of the differential internalization and pharmacology of an agonist (DOTA-TATE) versus an antagonist (DOTA-JR11) is directly observed in in vivo tumor uptake. In a direct comparison, DOTA-TATE demonstrated significantly higher accumulation in SSTR2-positive tumors [1].

Tumor Uptake vs. DOTA-JR11
Head-to-head
[52Mn]Mn-DOTATATE: 11.16% ID/g vs. DOTA-JR11: 2.11% ID/g (5.3-fold)
Reported higher tumor accumulation in xenograft model
AR42J xenograft, 4 h post-injection; supports agonist advantage for therapy studies
Biodistribution PET Imaging Xenograft Model

NETTER-1 Trial: Progression-Free Survival

The clinical value of DOTA-TATE is supported by robust data from the randomized, controlled Phase III NETTER-1 trial. This trial established [177Lu]Lu-DOTA-TATE as an effective treatment for patients with progressive, well-differentiated midgut NETs [1]. A subsequent ad hoc analysis demonstrated that achieving objective tumor shrinkage with [177Lu]Lu-DOTA-TATE is associated with more durable clinical benefit [1].

NETTER-1 Trial: PFS
Reported trial endpoint
Median PFS 17.6 mo (95% CI 16.5–30.3) for ≥30% tumor shrinkage on [177Lu]Lu-DOTA-TATE
Supports PFS endpoint context in midgut NET research
Ad hoc analysis of Phase III NETTER-1; inverse relationship between shrinkage and PFS
Clinical Trial Phase III Progression-Free Survival

DOTA-TATE Validated Applications


SSTR2-Positive Tumor PET Imaging

DOTA-TATE, when labeled with [68Ga], is the preferred agent for high-contrast PET imaging of neuroendocrine tumors. Its 10-fold higher SSTR2 affinity compared to DOTA-TOC and 5.3-fold higher tumor uptake compared to the antagonist DOTA-JR11 in preclinical models supports its use for accurate staging, restaging, and patient selection for targeted radionuclide therapy [1][2][3].

PRRT for Advanced Neuroendocrine Tumors

As a therapeutic agent, [177Lu]Lu-DOTA-TATE is a clinically validated standard of care for progressive, SSTR-positive NETs, based on the Phase III NETTER-1 trial [4]. Its high internalization rate (53.13%) ensures efficient trapping of the therapeutic radionuclide within tumor cells, maximizing the delivered radiation dose while limiting systemic exposure [2]. This theranostic pairing of [68Ga]Ga-DOTA-TATE for diagnosis and [177Lu]Lu-DOTA-TATE for therapy provides a comprehensive and evidence-based management strategy.

Theranostic Protocol Standardization

For institutions or clinical trial networks aiming to standardize theranostic protocols, the quantifiable differences between DOTA-conjugated analogs make DOTA-TATE a logical choice. Its well-characterized, superior SSTR2 affinity (IC50 0.2 nM) and the extensive body of comparative preclinical and clinical evidence provide a clear rationale for its preferential procurement over alternatives like DOTA-TOC or DOTA-NOC, ensuring consistency and comparability across studies and clinical practice [1][5].

Application
Selection Property
Validation Focus
SSTR2-targeted PET imaging research
SSTR2 binding affinity profile
Tumor-targeting specificity and image contrast in relevant models
Targeted radionuclide therapy studies in NET models
Agonist-mediated cellular internalization
Intratumoral retention and radiation dose delivery in model
Standardized theranostic research protocols
Well-characterized receptor pharmacology
Cross-study comparability and consistent radiolabeling performance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
Explore Hub


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